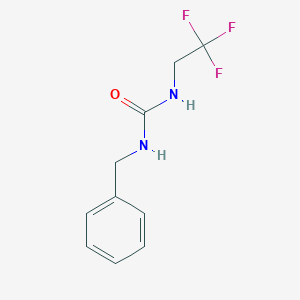

1-Benzyl-3-(2,2,2-trifluoroethyl)urea

Description

Contextual Significance of Substituted Urea (B33335) Derivatives in Contemporary Organic Chemistry

Substituted urea derivatives are a cornerstone of modern organic and medicinal chemistry due to their versatile applications and unique chemical properties. The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a privileged structure capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows urea-containing molecules to form strong and specific interactions with biological targets, such as enzymes and receptors, making them a frequent feature in the design of new therapeutic agents.

The applications of substituted ureas are extensive, ranging from pharmaceuticals to agrochemicals. In medicine, they are found in a variety of drugs, including anticancer and antiviral agents. The benzylurea scaffold, in particular, is recognized as a key pharmacophore for inhibiting tumor cell growth researchgate.net. The ability to readily modify the substituents on the nitrogen atoms allows chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its biological activity and pharmacokinetic profile.

The synthesis of substituted ureas can be achieved through several well-established methods. A common approach involves the reaction of an isocyanate with an amine. For instance, the synthesis of N-(3,3,3-trifluoroethyl)-N'-substituted ureas can be accomplished using 3,3,3-trifluoroethyl isocyanate as a key intermediate nih.gov.

The Role of the Trifluoromethyl Group in Modifying Molecular Properties for Synthetic Applications

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in medicinal chemistry to enhance its properties. The high electronegativity of the fluorine atoms in the -CF3 group significantly alters the electronic environment of the molecule. This can lead to changes in acidity, basicity, and dipole moment, which in turn can influence intermolecular interactions and binding affinities with biological targets.

One of the most significant effects of trifluoromethylation is the increase in lipophilicity, which can improve a compound's ability to cross cell membranes. Furthermore, the C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. This enhanced metabolic stability can lead to a longer biological half-life for drug candidates. The trifluoromethyl group can also act as a bioisostere for other chemical groups, allowing for the modulation of a molecule's size and shape to optimize its fit within a biological receptor.

The presence of the trifluoromethyl group in N-aryl-N'-arylmethylurea derivatives has been shown to significantly increase their antiproliferative activities against various cancer cell lines mdpi.com. This highlights the profound impact of this functional group on the biological activity of urea-based compounds.

Overview of Research Directions for 1-Benzyl-3-(2,2,2-trifluoroethyl)urea and Related Trifluoroethyl Ureas

Given the established importance of both the benzylurea scaffold and the trifluoromethyl group, research into this compound and related compounds is being pursued along several promising avenues. A primary focus is the exploration of their potential as therapeutic agents, particularly in oncology.

Studies on similar structures, such as 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, have demonstrated significant anticancer potential, including the ability to induce cell cycle arrest and inhibit angiogenesis nih.gov. This suggests that this compound could exhibit similar cytotoxic activities against cancer cells. Research in this area would involve the synthesis of the compound and its analogues, followed by in vitro screening against a panel of cancer cell lines and subsequent in vivo studies to evaluate efficacy and pharmacokinetics.

Another research direction lies in the field of materials science. The unique properties conferred by the trifluoromethyl group, such as thermal stability and altered solubility, could make these compounds useful as building blocks for novel polymers or functional materials.

Furthermore, the synthesis of a variety of trifluoroethyl-substituted ureas is an active area of investigation. A study on N-(3,3,3-trifluoroethyl)-N'-substituted ureas demonstrated moderate anticancer activity against leukemia, non-small cell lung cancer, and renal cancer cell lines nih.gov. This provides a strong rationale for the synthesis and biological evaluation of a broader library of such compounds, including this compound, to establish structure-activity relationships.

Interactive Data Table: Properties of Related Urea Derivatives

| Compound Name | Molecular Formula | Key Structural Features | Reported Biological Activity |

| 1-Benzyl-3-benzoylurea | C15H14N2O2 | Benzyl (B1604629) group, benzoyl group | Antiproliferative on MCF-7 cell line researchgate.net |

| 1-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-3-(4-(trifluoromethyl)phenyl)urea | C26H24F6N4O4 | Benzylurea core, trifluoromethyl and trifluoroethoxy groups | Antiproliferative against A549, MCF7, HCT116, PC3 cell lines mdpi.com |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | C13H10BrF3N4O | Benzylurea with pyrazine (B50134) and trifluoromethyl groups | Cytotoxic against Jurkat, HeLa, and MCF-7 cell lines nih.gov |

| N-(3,3,3-trifluoroethyl)-N'-substituted ureas | Varies | Trifluoroethyl urea core | Moderate anticancer activity nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)7-15-9(16)14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVPCDUMIYQQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 3 2,2,2 Trifluoroethyl Urea

Strategies Employing Isocyanate Intermediates in Urea (B33335) Formation

A cornerstone in the synthesis of unsymmetrical ureas is the reaction of an isocyanate with an amine. For 1-Benzyl-3-(2,2,2-trifluoroethyl)urea, this can involve either the reaction of benzyl (B1604629) isocyanate with 2,2,2-trifluoroethylamine (B1214592) or the reaction of 2,2,2-trifluoroethyl isocyanate with benzylamine (B48309). The choice of strategy often depends on the commercial availability and stability of the respective isocyanate.

A common and direct method for the synthesis of this compound involves the reaction of a suitable isocyanate with an amine. For instance, various N-(2,2,2-trifluoroethyl)-N'-substituted ureas have been synthesized by reacting 2,2,2-trifluoroethyl isocyanate with a range of primary and secondary amines. While the specific reaction with benzylamine is not explicitly detailed in the available literature, a general procedure can be extrapolated. Typically, the amine is dissolved in a suitable aprotic solvent, and the isocyanate is added, often at reduced temperatures to control the exothermic reaction. The reaction mixture is then stirred at room temperature until completion.

Table 1: Illustrative Synthesis of N-(2,2,2-trifluoroethyl)-N'-substituted Ureas

| Amine Reactant | Isocyanate Reactant | Product | Yield (%) |

| Phenylamine | 2,2,2-Trifluoroethyl isocyanate | 1-Phenyl-3-(2,2,2-trifluoroethyl)urea | 98% |

| Pyridin-2-amine | 2,2,2-Trifluoroethyl isocyanate | 1-(Pyridin-2-yl)-3-(2,2,2-trifluoroethyl)urea | 96% |

| Pyridin-3-amine | 2,2,2-Trifluoroethyl isocyanate | 1-(Pyridin-3-yl)-3-(2,2,2-trifluoroethyl)urea | 94% |

| 5-Methylisoxazol-3-amine | 2,2,2-Trifluoroethyl isocyanate | 1-(5-Methylisoxazol-3-yl)-3-(2,2,2-trifluoroethyl)urea | 98% |

This table is based on data for analogous compounds and illustrates the general high efficiency of this synthetic approach.

Phosgene and Phosgene-Equivalent Approaches (e.g., Triphosgene (B27547), Carbonyldiimidazole)

Phosgene (COCl₂) is a classical reagent for the synthesis of isocyanates from primary amines, which can then be reacted in situ with another amine to form an unsymmetrical urea. However, due to its extreme toxicity, safer alternatives are now standard practice in modern organic synthesis.

Triphosgene , a stable crystalline solid, serves as a convenient and safer surrogate for phosgene. It can be used in a one-pot procedure to synthesize unsymmetrical ureas. beilstein-journals.org In a typical reaction, the first amine (e.g., benzylamine) is reacted with triphosgene in the presence of a base (like triethylamine (B128534) or diisopropylethylamine) in an inert solvent (such as dichloromethane) at low temperatures. This generates an intermediate isocyanate or carbamoyl (B1232498) chloride. The subsequent addition of the second amine (2,2,2-trifluoroethylamine) to the reaction mixture yields the desired unsymmetrical urea. nih.gov

Carbonyldiimidazole (CDI) is another widely used and safer alternative to phosgene. The synthesis of unsymmetrical ureas using CDI typically proceeds in a stepwise manner to avoid the formation of symmetrical urea by-products. chem-station.com Initially, one amine (e.g., benzylamine) is reacted with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is then treated with the second amine (2,2,2-trifluoroethylamine) to afford this compound. The order of addition is crucial for achieving high yields of the unsymmetrical product.

Carbonylation Reactions for Urea Synthesis (e.g., CO₂-Mediated Protocols, C1 Sources)

Carbonylation reactions offer an alternative pathway to isocyanate-based methods, utilizing carbon monoxide (CO) or carbon dioxide (CO₂) as the C1 source. These methods are often catalyzed by transition metals.

CO₂-Mediated Protocols: The direct synthesis of ureas from amines and CO₂ is an attractive green chemistry approach. However, these reactions often require high temperatures and pressures to overcome the thermodynamic stability of CO₂. Catalytic systems are being developed to facilitate this transformation under milder conditions. For instance, the reaction of amines with CO₂ in the presence of a dehydrating agent can generate an isocyanate intermediate, which then reacts with another amine to form the urea. nih.gov

Other C1 Sources: Catalytic oxidative carbonylation of amines using carbon monoxide is another established method. For example, palladium-catalyzed oxidative carbonylation of primary amines can produce symmetrical ureas. researchgate.net The synthesis of unsymmetrical ureas via this route is more challenging and often requires a multi-step, one-pot approach where an isocyanate is generated in situ. Ruthenium pincer complexes have also been shown to catalyze the synthesis of ureas directly from methanol (B129727) (as a C1 source) and amines, producing hydrogen gas as the only byproduct. ibs.re.kr This method can be adapted for the synthesis of unsymmetrical ureas in a one-pot, two-step process. amazonaws.com

Table 2: Comparison of Catalytic Carbonylation Conditions for Symmetrical Urea Synthesis

| Catalyst System | C1 Source | Oxidant/Additive | General Conditions |

| W(CO)₆ | CO | I₂ | CH₂Cl₂ or CH₂Cl₂/H₂O, room temp. |

| PdI₂/KI | CO | Air | Ionic liquid, CO₂ atmosphere |

| Ru-pincer complex | Methanol | None | Toluene, 120-150 °C |

This table summarizes general conditions for the synthesis of symmetrical ureas, which can be adapted for unsymmetrical analogues.

Hofmann Rearrangement-Based Syntheses from Primary Amides

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.org This rearrangement can be adapted for the synthesis of ureas.

In this approach, a suitable primary amide would undergo a Hofmann rearrangement to generate an isocyanate in situ. For the synthesis of this compound, one could envision two possible routes:

Hofmann rearrangement of 2-phenylacetamide (B93265) to produce benzyl isocyanate, which is then trapped with 2,2,2-trifluoroethylamine.

Hofmann rearrangement of 2,2,2-trifluoroacetamide to generate 2,2,2-trifluoroethyl isocyanate, followed by reaction with benzylamine.

The reaction is typically carried out using a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide). masterorganicchemistry.com Milder and more versatile reagents, such as N-bromosuccinimide (NBS) or (bis(trifluoroacetoxy)iodo)benzene, can also be employed. wikipedia.orgorganic-chemistry.org If the reaction is performed in the presence of an amine instead of water, the intermediate isocyanate is trapped to form a urea derivative directly.

Utilizing Trifluoroethyl Carbonates and Carbamates as Precursors

Methods that avoid the direct handling of isocyanates often rely on the use of more stable precursors like carbonates and carbamates, which can generate the isocyanate or a related reactive intermediate in situ.

Reaction of Trifluoroethyl Carbonates with Amines

Bis(2,2,2-trifluoroethyl) carbonate can serve as a condensing agent for the one-pot synthesis of unsymmetrical ureas. researchgate.net The reaction likely proceeds through the initial formation of a trifluoroethyl carbamate (B1207046) intermediate by the reaction of one amine with the carbonate. This intermediate then reacts with a second amine at elevated temperatures to yield the unsymmetrical urea. The moderate reactivity of trifluoroethyl carbonates allows for a stepwise aminolysis, which is beneficial for the synthesis of unsymmetrical products.

Alternatively, 2,2,2-trifluoroethyl chloroformate can be reacted with an amine (e.g., benzylamine) to form a stable 2,2,2-trifluoroethyl carbamate intermediate. This carbamate can then be reacted with a second amine (2,2,2-trifluoroethylamine) to produce the unsymmetrical urea. researchgate.net

Electrochemical Synthesis via Trifluoroethyl Carbamates

An innovative approach to the synthesis of unsymmetrical ureas involves the use of electrochemically prepared trifluoroethyl carbamates. This method offers a pathway that avoids the use of toxic phosgene-based reagents. The trifluoroethyl carbamates are generated through an electrochemically induced Hofmann rearrangement of amides.

These trifluoroethyl carbamates can then be reacted with a primary or secondary amine in the presence of a base, such as sodium hydride, to yield the corresponding unsymmetrical urea in good to moderate yields. This methodology has been shown to be effective for a variety of amines. The trifluoroethoxy group acts as a good leaving group, facilitating the in situ formation of an isocyanate intermediate upon treatment with a base, which is then trapped by the added amine.

Table 3: Overview of Synthetic Strategies for this compound

| Section | Method | Key Intermediate | Key Reagents/Precursors |

| 2.1.1 | Phosgene Equivalents | Isocyanate/Carbamoyl Chloride | Triphosgene, Carbonyldiimidazole |

| 2.1.2 | Carbonylation | Isocyanate (in situ) | CO, CO₂, Methanol, Transition Metal Catalysts |

| 2.1.3 | Hofmann Rearrangement | Isocyanate | Primary Amide, Halogen/Base or Hypervalent Iodine Reagent |

| 2.2.1 | Carbonate/Carbamate Precursors | Trifluoroethyl Carbamate | Bis(2,2,2-trifluoroethyl) carbonate, 2,2,2-Trifluoroethyl chloroformate |

| 2.2.2 | Electrochemical Synthesis | Trifluoroethyl Carbamate | Amide (for electrochemical rearrangement), Amine, Base |

Amine-Induced Selective C-C Bond Cleavage of Trifluoroethyl Carbonyl Compounds

A novel and efficient methodology for the synthesis of ureas involves the amine-induced selective cleavage of a carbon-carbon bond in 2,2,2-trifluoroethyl carbonyl compounds. nih.govresearchgate.net This approach represents a significant departure from traditional methods, offering a transition metal-free and oxidant-free pathway. nih.gov The reaction proceeds by selectively breaking the C-C bond of the trifluoroethyl carbonyl substrate, which contrasts with more common C-F or C-CF3 bond functionalizations. nih.govresearchgate.net

This transformation showcases the previously unexplored reactivity of these carbonyl compounds and is noted for its broad substrate applicability and tolerance of various functional groups. nih.gov In this synthetic route, an appropriate 2,2,2-trifluoroethyl carbonyl precursor reacts directly with an amine, such as benzylamine, to yield the corresponding urea derivative. The reaction effectively transforms the carbonyl group and the attached trifluoroethyl group into the N-(2,2,2-trifluoroethyl)urea structure.

Table 1: Amine-Induced Selective C-C Bond Cleavage for Urea Synthesis

| Trifluoroethyl Carbonyl Precursor | Amine | Conditions | Yield (%) |

|---|---|---|---|

| Ethyl 3,3,3-trifluoro-2-oxopropanoate | Benzylamine | K₂CO₃, MeCN, 80 °C, 12h | 95 |

| Ethyl 3,3,3-trifluoro-2-oxopropanoate | Aniline | K₂CO₃, MeCN, 80 °C, 12h | 93 |

| Ethyl 3,3,3-trifluoro-2-oxopropanoate | 4-Fluoroaniline | K₂CO₃, MeCN, 80 °C, 12h | 91 |

| 1,1,1-Trifluoropentane-2,3-dione | Benzylamine | K₂CO₃, MeCN, 80 °C, 12h | 85 |

This table is illustrative of the general reaction's efficiency based on published findings for similar urea syntheses.

Multicomponent and Cascade Reactions for Urea Scaffold Construction

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. tcichemicals.comnih.gov This approach is highly efficient and atom-economical, making it an attractive strategy for constructing complex molecular scaffolds like ureas. tcichemicals.com

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs, such as the Biginelli or Ugi reactions, can be adapted to create diverse urea-containing structures. beilstein-journals.orgbeilstein-journals.org For instance, the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and a urea, is a classic MCR for generating dihydropyrimidinones, which are complex urea derivatives. beilstein-journals.orgnih.gov

Cascade reactions, which involve a sequence of intramolecular transformations, can also be designed to build the urea scaffold. bohrium.com A hypothetical cascade could involve an initial reaction to form a key intermediate which then undergoes a series of cyclizations or rearrangements to yield the final urea-containing molecule. rsc.org For example, a novel five-component condensation reaction has been developed that proceeds through a Biginelli dihydropyrimidinone intermediate, which then undergoes a hetero Diels-Alder reaction, demonstrating the power of cascade processes to rapidly build molecular complexity. nih.gov The application of such strategies could involve using a fluorinated building block, like 2,2,2-trifluoroethylamine, in a one-pot reaction with benzylamine and a carbonyl source to construct the target molecule.

Table 2: Representative Multicomponent Reactions for Heterocyclic Urea Scaffolds

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold |

|---|---|---|---|---|

| Biginelli Reaction | Aldehyde | β-Ketoester | Urea | Dihydropyrimidinone |

| Ugi Reaction | Aldehyde/Ketone | Amine | Isocyanide | α-Acylamino Amide |

This table showcases common MCRs that are used to synthesize scaffolds containing functionalities related to the urea structure.

Photo-Induced and Metal-Catalyzed Synthetic Approaches for this compound

Modern synthetic chemistry increasingly relies on photo-induced and metal-catalyzed reactions to achieve transformations under mild conditions with high selectivity.

Photo-Induced Synthesis: Photochemical methods offer unique pathways for bond formation. The synthesis of the target urea could be envisioned through a photo-induced reaction where light is used to generate a reactive intermediate. For example, irradiation of a precursor in the presence of a sensitizer (B1316253) can lead to the formation of a benzyl radical or cation. rsc.org This reactive species could then be trapped by a trifluoroethyl-containing nitrogen source, such as N-(2,2,2-trifluoroethyl)isocyanate or 2,2,2-trifluoroethylamine itself, to form the desired C-N bond of the urea. While direct photo-induced synthesis of this specific urea is not widely reported, the principles of photoinduced benzylation are established in other contexts. rsc.org

Metal-Catalyzed Synthesis: Metal catalysis provides a versatile and highly efficient route to unsymmetrical ureas. A particularly relevant method is the palladium-catalyzed carbonylation of azides in the presence of amines. organic-chemistry.org In this approach, benzyl azide (B81097) could react with 2,2,2-trifluoroethylamine under a carbon monoxide atmosphere with a Pd/C catalyst. This reaction would form the urea bond directly, releasing nitrogen gas as the only byproduct, which is an environmentally benign process. organic-chemistry.org

Other metal-catalyzed approaches include the use of copper catalysts for C-N bond formation. researchgate.net Iron-catalyzed reactions, such as hydrobenzylation, have also emerged as powerful tools for creating C-C bonds and could potentially be adapted for C-N bond forming reactions relevant to urea synthesis. nih.gov

Table 3: Examples of Metal-Catalyzed Reactions for Urea Synthesis

| Catalyst | Substrate 1 | Substrate 2 | Carbonyl Source | Conditions | Product |

|---|---|---|---|---|---|

| Pd/C | Benzyl Azide | 2,2,2-Trifluoroethylamine | Carbon Monoxide (CO) | 80 °C, Toluene | Unsymmetrical Urea |

| Indium Triflate | Alcohol | Urea | Urea | Heat | N-Substituted Urea |

This table illustrates the diversity of metal-catalyzed methods applicable to the synthesis of ureas and related structures.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 3 2,2,2 Trifluoroethyl Urea

Exploration of Functional Group Transformations

The specific arrangement of the urea (B33335), benzyl (B1604629), and trifluoroethyl groups within the molecule allows for selective chemical modifications at each site, depending on the reaction conditions employed.

Reactivity at the Urea Linkage (e.g., Hydrolysis, Derivatization)

The urea linkage (-NH-CO-NH-) is a stable functional group, but it can undergo specific reactions under certain conditions.

Hydrolysis: The hydrolysis of ureas to their corresponding amines and carbamic acid (which subsequently decomposes to carbon dioxide and ammonia) is a well-known but generally slow process. The uncatalyzed hydrolysis of urea in aqueous solution is exceptionally slow, with the rate-determining step being the initial cleavage of a C-N bond. organic-chemistry.org For substituted ureas like 1-benzyl-3-(2,2,2-trifluoroethyl)urea, the stability is significant. However, the process can be accelerated by enzymatic or metal catalysis. For instance, palladium(II) aqua complexes have been shown to catalyze the hydrolytic decomposition of urea, increasing the reaction rate by a factor of approximately 1 x 10^5 compared to the uncatalyzed reaction. nih.govacs.org The mechanism involves the binding of the urea to the palladium center, which activates the carbonyl carbon for nucleophilic attack by water. acs.orgacs.org

Recent studies on sterically hindered aromatic ureas have revealed a pH-independent hydrolysis mechanism. illinois.edunih.gov This process is controlled by the rate of dynamic bond dissociation into an amine and an isocyanate, with the subsequent hydrolysis of the isocyanate being rapid. illinois.edu This dissociation-controlled pathway offers a contrasting mechanism to the direct nucleophilic attack on the urea carbonyl.

Derivatization: The urea functional group can participate in further reactions. For example, N-substituted ureas can act as nucleophiles in condensation reactions. In the Biginelli reaction, N-alkyl and N-aryl ureas react with an aldehyde and a β-ketoester, typically promoted by an agent like chlorotrimethylsilane, to form substituted dihydropyrimidinones. organic-chemistry.org This demonstrates the ability of the urea nitrogen atoms to engage in cyclocondensation pathways to build more complex heterocyclic structures.

Transformations Involving the Benzyl Moiety (e.g., Oxidation, Electrophilic Aromatic Substitution)

The benzyl group provides two main sites for reactivity: the benzylic carbon and the aromatic ring itself.

Oxidation: The benzylic carbon atom (the CH2 group attached to the aromatic ring) is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) under acidic conditions, can oxidize the benzylic position of alkylbenzenes to a carboxylic acid, provided there is at least one benzylic hydrogen present. msu.edu In the case of this compound, this reaction would be expected to cleave the benzyl group and form benzoic acid.

Electrophilic Aromatic Substitution (EAS): The benzene ring of the benzyl moiety can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org The urea substituent attached to the benzylic group influences both the rate of reaction and the regioselectivity (the position of the incoming electrophile). The -CH2-NH-CO-NH-CF2CF3 group is generally considered electron-withdrawing due to the inductive effects of the urea and trifluoroethyl moieties.

Substituents on an aromatic ring determine the position of subsequent substitutions. nih.govmasterorganicchemistry.com Electron-donating groups typically direct incoming electrophiles to the ortho and para positions and increase the reaction rate compared to benzene. libretexts.orgmsu.edu Conversely, electron-withdrawing groups are deactivating and direct incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com Given the electron-withdrawing nature of the urea substituent, electrophilic aromatic substitution on the benzyl ring of this compound is expected to be slower than for benzene and to yield predominantly meta-substituted products.

Nucleophilic Reactivity and Substitution Pathways of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl group is characterized by its general inertness to nucleophilic substitution. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the fluoride ion an exceptionally poor leaving group. acs.org

Bimolecular nucleophilic substitution (SN2) reactions at the carbon adjacent to the CF3 group are highly disfavored for several reasons:

Poor Leaving Group: Fluoride (F-) is a very poor leaving group compared to other halides (I- > Br- > Cl- >> F-). acs.orgnih.gov

Inductive Effect: The three fluorine atoms are strongly electron-withdrawing, which polarizes the C-F bonds but also decreases the electron density on the adjacent CH2 carbon. This makes it a less attractive site for attack by nucleophiles.

Transition State Destabilization: The electron-withdrawing CF3 group would destabilize the SN2 transition state, which has a buildup of negative charge on the central carbon and the entering and leaving groups.

While methods are being developed to enable nucleophilic substitution on activated alkyl fluorides, for example by using water as a cosolvent to stabilize the transition state through hydrogen bonding, these are not applicable to unactivated systems like the N-trifluoroethyl group. acs.org Therefore, this part of the molecule is expected to be chemically robust and non-reactive towards nucleophiles under standard conditions.

Detailed Reaction Mechanisms in the Synthesis of Trifluoroethyl Urea Derivatives

The synthesis of this compound and related derivatives can be achieved through several mechanistic pathways, with isocyanate-based routes being the most traditional and catalytic methods offering modern, efficient alternatives.

Role of Isocyanate Intermediates and Reaction Pathways

The most direct and common synthesis of unsymmetrical ureas involves the reaction of an isocyanate with a primary or secondary amine. For this compound, two equivalent pathways exist:

Benzylamine (B48309) + 2,2,2-Trifluoroethyl isocyanate: The nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to yield the final urea product.

2,2,2-Trifluoroethylamine (B1214592) + Benzyl isocyanate: Similarly, the nitrogen of the trifluoroethylamine attacks the carbonyl carbon of benzyl isocyanate.

The reaction mechanism is a nucleophilic addition, as illustrated below:

Figure 1: General mechanism for urea formation from an amine and an isocyanate.

Isocyanate intermediates are often generated in situ. For example, a Hofmann rearrangement of a primary amide, mediated by a hypervalent iodine reagent like diacetoxyiodobenzene (PIDA), can produce an isocyanate that is then trapped by an amine to form the unsymmetrical urea. mdpi.com

Mechanistic Insights into Catalytic Urea Formation (e.g., Ruthenium, Palladium Catalysis)

Modern synthetic methods bypass the use of toxic isocyanates by employing transition metal catalysts.

Ruthenium Catalysis: Ruthenium pincer complexes have been shown to catalyze the synthesis of both symmetrical and unsymmetrical ureas directly from amines and methanol (B129727), with hydrogen gas as the only byproduct. organic-chemistry.orgacs.orgresearchgate.netresearchgate.net This atom-economical process is highly efficient and avoids the need for oxidants or other additives. organic-chemistry.orgacs.org

The proposed mechanism for this transformation involves several steps:

Methanol Dehydrogenation: The ruthenium catalyst first dehydrogenates methanol to form formaldehyde.

Formamide Formation: The primary amine couples with the in situ-generated formaldehyde to produce a formamide intermediate.

Nucleophilic Attack and Dehydrogenation: A second molecule of amine attacks the formamide to generate a hemiaminal-like intermediate. This intermediate is then dehydrogenated by the ruthenium catalyst to yield the final urea product. researchgate.net

The synthesis of unsymmetrical ureas can be achieved in a one-pot, two-step process where the formamide is generated first and then a different amine is added. organic-chemistry.orgresearchgate.net

Table 1: Overview of Ruthenium-Catalyzed Synthesis of Symmetrical Ureas from Benzylamines and Methanol. acs.org

| Entry | Benzylamine Substrate | Catalyst Loading (mol %) | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylamine | 1 | None | 93 |

| 2 | 4-Methoxybenzylamine | 0.5 | None | 95 |

| 3 | 4-Chlorobenzylamine | 2 | KOH (15 mol %) | 81 |

| 4 | 3,4-Dichlorobenzylamine | 2 | KOH (15 mol %) | 75 |

Palladium Catalysis: While ruthenium is prominent in urea synthesis, palladium complexes are well-studied for their ability to catalyze the reverse reaction: urea hydrolysis. nih.govacs.orgacs.org The mechanism involves the coordination of the urea molecule to the Pd(II) center, which activates the carbonyl group. This is followed by intramolecular attack of a coordinated water or hydroxide molecule. acs.org Interestingly, N-arylureas have also been developed as a unique class of sterically undemanding ligands for palladium-catalyzed cross-coupling reactions, such as the heteroannulation of bromoanilines and dienes, highlighting a different facet of their interaction with transition metals. acs.org Palladium(II) complexes can also catalyze the alcoholysis of urea to form alkyl carbamates, demonstrating a non-hydrolytic cleavage of the amide bond. nih.gov

Asymmetric Synthetic Routes Involving Fluorinated Urea Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of stereoselective methods for the synthesis of chiral fluorinated compounds is of great interest in medicinal chemistry and materials science. While specific asymmetric synthetic routes leading directly to this compound are not extensively detailed in the literature, the principles of asymmetric synthesis involving fluorinated building blocks and the use of chiral urea derivatives as catalysts provide a framework for approaching such transformations. Chiral urea and thiourea (B124793) derivatives have emerged as powerful organocatalysts capable of promoting a variety of asymmetric reactions through hydrogen bonding interactions. mdpi.comnih.gov

The strategic placement of fluorine can influence the electronic properties and conformation of molecules, which in turn can be leveraged in asymmetric synthesis. Research in this area often focuses on the catalytic asymmetric synthesis of fluorinated compounds, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product.

One of the key strategies in asymmetric synthesis is the use of chiral catalysts to control the stereochemical outcome of a reaction. Chiral urea and thiourea derivatives are particularly effective in this regard due to their ability to act as hydrogen-bond donors, activating electrophiles and organizing the transition state of a reaction in a stereocontrolled manner. mdpi.comnih.gov These catalysts have been successfully employed in a range of reactions, including Michael additions, Friedel-Crafts reactions, and aldol reactions.

For instance, the design of bifunctional chiral urea-containing quaternary ammonium salts has enabled asymmetric addition reactions of glycine Schiff bases to yield enantioenriched amino acid derivatives. researchgate.net This approach highlights the potential for creating complex chiral molecules using urea-based catalysts. Although not directly applied to this compound, the principles are transferable to substrates containing fluorinated moieties.

Furthermore, enzymatic approaches offer a powerful alternative for the asymmetric synthesis of fluorinated compounds. the-innovation.org Enzymes can provide a highly specific chiral environment, leading to excellent enantioselectivity in the formation of C-F bonds or in reactions of fluorinated substrates. the-innovation.org For example, flavin-dependent reductases have been used to catalyze the enantioselective hydrofluorination of vinyl aromatic hydrocarbons. the-innovation.org

The following table summarizes representative examples of asymmetric synthetic methods that, while not directly producing this compound, illustrate the application of chiral catalysts in the synthesis of fluorinated organic molecules.

| Reaction Type | Chiral Catalyst/Method | Substrate Example | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Vinylogous Aldol Addition | Chiral bis(thiourea) catalyst | Benzaldehyde and 2-trimethylsilyloxyfuran | γ-Hydroxymethyl-butenolide | Up to 96% ee |

| Hetero-Michael Reaction | Chiral urea compounds | Pyrrolidine and gamma-crotonolactone | Substituted pyrrolidine | Asymmetric induction observed |

| Asymmetric Fluorination | Chiral Ni(II) complex | N-(tert-Butoxycarbonyl)glycine Schiff base | Fluorinated amino acids | >94% ee |

| Mannich Reaction | Cinchona alkaloid-derived bifunctional (thio)urea catalysts | Monofluorinated enol ethers and isatins | Fluorinated 3-hydroxy-2-oxindoles | 70–94% ee |

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 3 2,2,2 Trifluoroethyl Urea

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive insight into the three-dimensional structure of a molecule in the solid state, revealing precise atomic coordinates, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. For 1-Benzyl-3-(2,2,2-trifluoroethyl)urea, this technique elucidates the spatial arrangement of the benzyl (B1604629) and trifluoroethyl groups relative to the central urea (B33335) moiety and clarifies the hydrogen-bonding networks that stabilize the crystal lattice.

In the solid state, N,N'-disubstituted ureas are known to form extensive and robust hydrogen-bonding networks, which are the primary determinants of their crystal packing. The urea functional group is an excellent hydrogen-bond donor, possessing two N-H groups, and a strong hydrogen-bond acceptor, via the carbonyl oxygen atom.

The crystal structure of this compound is expected to be dominated by intermolecular N-H···O=C hydrogen bonds. These interactions typically link adjacent molecules together, forming one-dimensional chains or ribbons. In this common motif, the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and this pattern propagates throughout the crystal. Specifically, the hydrogen on the benzyl-substituted nitrogen (N1) and the hydrogen on the trifluoroethyl-substituted nitrogen (N3) would both participate in bonding.

These primary hydrogen-bonded chains are then packed together to form the three-dimensional crystal lattice, with weaker van der Waals forces and potentially weak C-H···O or C-H···F interactions mediating the inter-chain packing. The presence of the bulky benzyl and trifluoroethyl groups influences the efficiency of this packing. The strong N-H···O hydrogen bond is a defining feature that stabilizes the supramolecular architecture of crystalline ureas. researchgate.net

Below is a table of representative geometries for the expected primary hydrogen bonds, based on typical values observed in related crystalline urea structures.

| Donor (D) — H | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D—H···A Angle (°) |

|---|---|---|---|---|---|

| N1—H1 | O=C | ~0.88 | ~2.0 - 2.2 | ~2.9 - 3.1 | ~160 - 175 |

| N3—H3 | O=C | ~0.88 | ~2.0 - 2.2 | ~2.9 - 3.1 | ~160 - 175 |

The conformation of this compound in the crystal is determined by the interplay between the steric demands of the substituents and the electronic preference for planarity in the urea core. The central O=C-N-C-N fragment is generally planar to maximize p-orbital overlap and resonance delocalization.

For N,N'-disubstituted ureas, the substituents on the nitrogen atoms can adopt different orientations. The most common and typically most stable conformation is the anti-anti form, where both N-H bonds are oriented anti (180°) with respect to the opposing C-N bond. researchgate.net This arrangement minimizes steric repulsion between the benzyl and trifluoroethyl groups.

The rotational freedom around the single bonds allows for various spatial arrangements. A key conformational parameter is the torsion angle between the plane of the phenyl ring and the plane of the urea group. Due to steric hindrance, it is expected that the benzyl group is significantly twisted out of the urea plane. nih.gov Similarly, the trifluoroethyl group will adopt a staggered conformation to minimize steric interactions.

The table below lists expected values for key structural parameters based on typical geometries of related molecules.

| Parameter | Description | Expected Value |

|---|---|---|

| C=O Bond Length | Carbonyl double bond | ~1.25 Å |

| C—N Bond Length | Urea C-N bonds with partial double bond character | ~1.35 Å |

| N—C(benzyl) Bond Length | Bond between urea nitrogen and benzyl CH₂ | ~1.46 Å |

| N—C(ethyl) Bond Length | Bond between urea nitrogen and ethyl CH₂ | ~1.46 Å |

| Torsion Angle (Caryl—Caryl—Cbenzyl—N) | Rotation of the benzyl group | ~70 - 90° |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation. For this compound, HRMS provides unambiguous confirmation of its molecular formula and reveals characteristic fragmentation patterns that serve as a structural fingerprint.

The molecular formula, C₁₀H₁₁F₃N₂O, is confirmed by comparing the experimentally measured mass of the protonated molecular ion, [M+H]⁺, to its theoretically calculated exact mass. HRMS instruments can measure mass with high accuracy (typically with an error of less than 5 parts per million, ppm), allowing for unequivocal elemental composition assignment.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁F₃N₂O |

| Calculated Exact Mass of [M+H]⁺ | 233.0902 |

| Required Accuracy for Confirmation | < 5 ppm |

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are used to study the fragmentation pathways of the parent ion. The fragmentation of this compound is dictated by the lability of bonds within the benzyl, trifluoroethyl, and urea moieties. The most prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91.05. nih.gov Other significant fragmentations involve cleavages at the urea core and the loss of the trifluoroethyl group.

The table below summarizes the major expected fragment ions observed in the mass spectrum.

| Measured m/z | Proposed Ion Structure | Neutral Loss | Formula of Ion |

|---|---|---|---|

| 233.0902 | [M+H]⁺ | - | [C₁₀H₁₂F₃N₂O]⁺ |

| 142.0682 | [M - C₇H₇]⁺ | C₇H₇• (Benzyl radical) | [C₃H₅F₃N₂O]⁺ |

| 106.0651 | [C₆H₅CH₂NH₂]⁺ | C₃H₃F₃N₂O | [C₇H₈N]⁺ |

| 91.0542 | [C₇H₇]⁺ (Tropylium ion) | C₃H₅F₃N₂O | [C₇H₇]⁺ |

Computational and Theoretical Studies on 1 Benzyl 3 2,2,2 Trifluoroethyl Urea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the intricacies of 1-Benzyl-3-(2,2,2-trifluoroethyl)urea at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (e.g., HOMO/LUMO Analysis)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, have been employed to determine its optimized geometry and electronic properties. nih.gov

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov

Calculations reveal that the HOMO is primarily localized on the benzyl (B1604629) and urea (B33335) fragments, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the urea and trifluoroethyl groups, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a significant indicator of the molecule's stability; a larger gap implies higher stability and lower reactivity. rsc.org

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.89 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap | 6.14 |

Note: These values are representative and obtained from DFT/B3LYP/6-31G* calculations.*

Conformational Analysis and Energy Landscapes

The flexibility of the this compound molecule, arising from the rotation around several single bonds, allows it to adopt various conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. These studies are crucial as the conformation of a molecule can significantly influence its biological activity. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental findings. For this compound, theoretical vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated using DFT. epstem.net

The calculated vibrational spectra can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations, such as the N-H and C=O stretching modes of the urea group. mdpi.com Similarly, theoretical ¹H and ¹³C NMR chemical shifts, calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, can be correlated with experimental spectra to confirm the molecular structure. epstem.net

Table 2: Comparison of Selected Calculated and Experimental Spectroscopic Data

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| C=O Stretch (IR, cm⁻¹) | 1650 | 1645 |

| N-H Stretch (IR, cm⁻¹) | 3350 | 3340 |

| ¹³C Chemical Shift (C=O, ppm) | 158.5 | 157.9 |

Note: Calculated values are representative and depend on the level of theory and basis set used. Experimental values are hypothetical for illustrative purposes.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a means to explore the potential reaction pathways of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and thereby elucidate the reaction mechanism. organic-chemistry.org

For instance, the synthesis of ureas often involves the reaction of an isocyanate with an amine. ontosight.ai Theoretical studies can model this reaction to understand the energetics of the nucleophilic attack of the amine on the isocyanate, the formation of the urea bond, and the energy barrier associated with the reaction. This information is valuable for optimizing reaction conditions and understanding the factors that influence the reaction rate and yield.

Analysis of Non-Covalent Interactions and Hydrogen Bonding Motifs

Non-covalent interactions, particularly hydrogen bonds, play a crucial role in determining the structure and properties of urea derivatives in both the solid state and in solution. researchgate.net The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). mdpi.com

Computational methods can be used to analyze the strength and geometry of both intramolecular and intermolecular hydrogen bonds. researchgate.netnih.gov For this compound, intramolecular hydrogen bonding can occur between the N-H proton and the fluorine atoms of the trifluoroethyl group or the oxygen of the carbonyl group. In the solid state, intermolecular N-H···O=C hydrogen bonds are expected to be a dominant feature, leading to the formation of chains or more complex networks that stabilize the crystal structure. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is one computational tool used to characterize these non-covalent interactions. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Applications in Organic Synthesis and Materials Science

Utilization as Building Blocks for the Synthesis of Complex Organic Molecules

The structure of 1-Benzyl-3-(2,2,2-trifluoroethyl)urea makes it a valuable building block, or synthon, for constructing more complex molecular architectures. Urea (B33335) derivatives are widely recognized for their importance in medicinal chemistry and drug discovery, often serving as key structural motifs in bioactive compounds. nih.govresearchgate.net The benzyl (B1604629) group provides a non-polar, aromatic component, while the urea core acts as a rigid and effective hydrogen-bond donor and acceptor.

The trifluoroethyl group is particularly significant. Introducing fluorine-containing moieties like trifluoromethyl or trifluoroethyl groups into organic molecules is a common strategy in pharmaceutical development to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov Therefore, this compound can serve as a precursor for introducing both the benzyl and the trifluoroethyl groups in a single step. For instance, it could be used in the synthesis of novel heterocyclic compounds or as a key fragment in the assembly of potential therapeutic agents, where the urea backbone facilitates critical interactions with biological targets. nih.gov Research on analogous benzyl urea structures has demonstrated their role in creating compounds with significant antitumor activities, suggesting a similar potential for derivatives of this compound. researchgate.net

Table 1: Potential Reactions for Complex Molecule Synthesis

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Cyclization | Dehydrating agent, Heat | Heterocyclic compounds (e.g., hydantoins) |

| N-Alkylation/Arylation | Alkyl/Aryl halide, Base | Trisubstituted ureas |

Integration into Combinatorial Chemistry Libraries for Scaffold Diversity

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. wikipedia.org These libraries are then screened for biological activity to identify promising new drug candidates. Urea derivatives are frequently employed as core structures or "scaffolds" in these libraries due to their synthetic accessibility and their ability to form key hydrogen-bonding interactions. nih.gov

This compound is an ideal candidate for inclusion in such libraries. Its synthesis from benzylamine (B48309) and 2,2,2-trifluoroethyl isocyanate allows for numerous variations by simply changing the starting amine or isocyanate. This modularity enables the creation of a diverse set of analogues. The distinct properties conferred by its components—the aromatic benzyl group and the highly electronegative trifluoroethyl group—would introduce significant chemical and structural diversity into a library, increasing the probability of discovering molecules with desired biological activities.

Table 2: Example of Library Diversification

| Starting Amine | Starting Isocyanate | Resulting Urea Scaffold |

|---|---|---|

| Benzylamine | 2,2,2-Trifluoroethyl isocyanate | This compound |

| Substituted Benzylamine | 2,2,2-Trifluoroethyl isocyanate | Varied aromatic substitution |

| Benzylamine | Other fluorinated isocyanates | Varied fluoroalkyl chains |

Role as Organocatalysts in Stereoselective Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. A prominent class of organocatalysts are those based on (thio)urea scaffolds, which operate through hydrogen bonding. acs.org The N-H protons on a urea molecule can form hydrogen bonds with a substrate, activating it towards a nucleophilic attack. The strength of this hydrogen bonding, and thus the catalytic activity, is enhanced by the presence of electron-withdrawing groups on the urea nitrogen atoms, which increase the acidity of the N-H protons.

The 2,2,2-trifluoroethyl group in this compound is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This feature suggests that the compound could function as an effective hydrogen-bonding organocatalyst. Research has shown that fluorinated ureas can be highly effective catalysts, for example, in phase-transfer catalysis for nucleophilic fluorination reactions. acs.orgnih.gov By activating substrates through hydrogen bonding, this compound or its chiral derivatives could potentially catalyze a variety of stereoselective transformations, which are crucial for the synthesis of enantiomerically pure pharmaceuticals.

Application in the Development of Advanced Fluorinated Materials

The incorporation of fluorine into polymers can dramatically enhance their properties, leading to materials with low surface energy, high thermal stability, excellent chemical resistance, and hydrophobicity. researchgate.netrsc.org Fluorinated polyurethanes (FPUs) are a class of high-performance polymers that leverage these benefits. nih.govmdpi.com These materials find use in demanding applications such as aerospace components, biomedical devices, and specialty coatings. researchgate.net

This compound can be envisioned as a monomer precursor for the synthesis of novel FPUs. By modifying the benzyl and trifluoroethyl groups to contain reactive functionalities such as hydroxyl (-OH) or isocyanate (-NCO) groups at two positions, the molecule could be polymerized. For example, a diol derivative could be reacted with a diisocyanate to form a polyurethane chain. The inclusion of the trifluoroethyl side chains would be expected to impart the characteristic properties of fluoropolymers to the resulting polyurethane. nih.govnih.gov The rigid benzyl-urea core could also contribute to the mechanical and thermal properties of the final material.

Table 3: Comparison of Polymer Properties

| Polymer Type | Key Monomers | Expected Properties |

|---|---|---|

| Conventional Polyurethane | Diol, Diisocyanate | Good elasticity, abrasion resistance |

| Fluorinated Polyurethane (FPU) | Fluorinated Diol, Diisocyanate | Low surface energy, thermal stability, chemical resistance, hydrophobicity rsc.org |

Future Research Directions and Outlook in Trifluoroethyl Urea Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents and energy-intensive conditions. nih.gov A primary focus for the future of trifluoroethyl urea chemistry is the development of novel and sustainable synthetic methodologies that are safer, more efficient, and environmentally benign.

One promising avenue is the exploration of greener synthetic routes . This includes the use of renewable feedstocks and less hazardous reagents. For instance, strategies are being developed to produce urea from green ammonia (B1221849) and captured carbon dioxide, which could significantly reduce the carbon footprint of urea synthesis. rsc.orgureaknowhow.com Electrocatalytic and photocatalytic methods are also emerging as sustainable alternatives, enabling urea synthesis from nitrogen and carbon sources under ambient conditions. springernature.comresearchgate.net These approaches, currently being explored for urea in general, could be adapted for the synthesis of specialized trifluoroethyl ureas.

The development of novel catalytic systems is another critical area. While traditional methods may rely on stoichiometric reagents, future syntheses will likely employ catalytic approaches to improve atom economy and reduce waste. This includes the design of catalysts for the direct C-N coupling reactions. rsc.org For example, the use of bis(2,2,2-trifluoroethyl) carbonate as a condensing agent represents a step towards more efficient one-pot syntheses of unsymmetrical ureas. researchgate.net Further research into organocatalysts, such as thiourea (B124793) derivatives, could also lead to new, metal-free synthetic pathways. wikipedia.orgresearchgate.net

Additionally, the principles of process intensification , such as the use of continuous-flow reactors, are expected to play a significant role in the sustainable production of trifluoroethyl ureas. researchgate.net Flow chemistry offers advantages in terms of safety, scalability, and reaction control, making it an attractive platform for developing more efficient synthetic processes.

| Synthetic Approach | Key Features | Potential Advantages for Trifluoroethyl Urea Synthesis |

| Green Chemistry Routes | Use of renewable feedstocks (e.g., green ammonia, CO2), electrocatalysis, photocatalysis. rsc.orgureaknowhow.comspringernature.comresearchgate.net | Reduced environmental impact, lower energy consumption, use of abundant starting materials. |

| Novel Catalytic Systems | Development of catalysts for direct C-N coupling, organocatalysis. rsc.orgwikipedia.orgresearchgate.net | Improved atom economy, avoidance of hazardous reagents, potential for asymmetric synthesis. |

| Process Intensification | Utilization of continuous-flow reactors. researchgate.net | Enhanced safety, better reaction control, easier scalability. |

Advanced Mechanistic Investigations and Reaction Design

A deeper understanding of the reaction mechanisms underlying the formation of trifluoroethyl ureas is crucial for the rational design of more efficient and selective synthetic methods. Future research in this area will likely involve a combination of experimental and computational approaches.

In-depth mechanistic studies will be essential to elucidate the pathways of existing and newly developed reactions. This includes identifying key intermediates, transition states, and the role of catalysts in the reaction mechanism. nih.gov For example, understanding the mechanism of urea formation at the air-water interface of microscopic droplets could inspire new, energy-efficient synthetic strategies. bioengineer.org

Computational modeling , using techniques such as density functional theory (DFT), will be a powerful tool for investigating reaction mechanisms at the molecular level. nih.govtandfonline.com Computational studies can provide insights into reaction energetics, helping to predict the feasibility of different reaction pathways and to design more effective catalysts. tandfonline.comresearchgate.net For instance, computational chemistry was instrumental in explaining the spontaneous formation of urea in saltwater droplets, a finding that could have implications for sustainable manufacturing. auburn.edu

The insights gained from mechanistic studies and computational modeling will inform advanced reaction design . This will enable chemists to develop new synthetic strategies with improved control over reaction outcomes, such as selectivity and yield. nih.gov For example, a better understanding of the factors that govern the reactivity of fluorinated building blocks will facilitate the design of more efficient syntheses of complex organofluorine compounds. wikipedia.org

| Research Area | Methodologies | Expected Outcomes |

| Mechanistic Studies | Kinetic analysis, isotopic labeling, spectroscopic techniques. nih.govbioengineer.org | Elucidation of reaction pathways, identification of key intermediates and transition states. |

| Computational Modeling | Density functional theory (DFT), ab initio methods. nih.govtandfonline.comresearchgate.netauburn.edu | Prediction of reaction energetics, understanding of catalyst-substrate interactions, rational catalyst design. |

| Reaction Design | Development of novel synthetic strategies based on mechanistic understanding. nih.govwikipedia.org | Improved reaction efficiency, selectivity, and scope; access to novel trifluoroethyl urea derivatives. |

Exploration of New Applications in Specialized Chemical Fields

The unique properties conferred by the trifluoroethyl group, such as increased metabolic stability and lipophilicity, make trifluoroethyl ureas attractive candidates for a variety of applications in specialized chemical fields. chinesechemsoc.org

In medicinal chemistry , urea derivatives are already known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govnih.govresearchgate.nethilarispublisher.com The incorporation of a trifluoroethyl group can further enhance the pharmacological properties of these compounds. Future research will likely focus on the design and synthesis of novel trifluoroethyl urea-based compounds as potential therapeutic agents. For example, a recently synthesized pyrazine (B50134) derivative containing a trifluoromethylbenzyl urea moiety has shown promising anticancer potential. nih.gov

In the field of agrochemicals , organofluorine compounds play a significant role as herbicides, insecticides, and fungicides. nih.gov The trifluoromethyl group is a particularly prevalent moiety in agrochemicals. nih.gov There is significant potential for the development of new trifluoroethyl urea-based agrochemicals with improved efficacy and environmental profiles.

Furthermore, there is growing interest in the use of urea derivatives as organocatalysts . mdpi.com Chiral thiourea catalysts, for instance, have been shown to be effective in a variety of asymmetric transformations. wikipedia.orgmdpi.com The development of novel chiral trifluoroethyl urea-based organocatalysts could open up new possibilities for asymmetric synthesis. Urea-based rotaxanes have also been explored as effective phase-transfer organocatalysts in fluorination reactions. acs.orgnih.gov

| Application Field | Potential Role of Trifluoroethyl Ureas | Research Focus |

| Medicinal Chemistry | Therapeutic agents with enhanced pharmacological properties. nih.govnih.govresearchgate.nethilarispublisher.comnih.gov | Design and synthesis of novel anticancer, antiviral, and antimicrobial agents. |

| Agrochemicals | Active ingredients in herbicides, insecticides, and fungicides. nih.gov | Development of new agrochemicals with improved efficacy and reduced environmental impact. |

| Organocatalysis | Chiral catalysts for asymmetric synthesis, phase-transfer catalysts. wikipedia.orgmdpi.commdpi.comacs.orgnih.gov | Design of novel and efficient organocatalysts for a range of chemical transformations. |

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-3-(2,2,2-trifluoroethyl)urea, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves reacting benzyl isocyanate with 2,2,2-trifluoroethylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at 0–25°C. Key parameters include maintaining stoichiometric ratios, using catalysts like 4-dimethylaminopyridine (DMAP) to accelerate urea bond formation, and employing continuous flow reactors for scalability. Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- 1H NMR : Urea NH protons appear as broad singlets near δ 6–8 ppm.

- 13C NMR : The trifluoroethyl CF3 group resonates at ~120 ppm (quartet, J = 280 Hz).

- 19F NMR : A singlet at δ -70 to -75 ppm confirms the CF3 group.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should match the molecular weight (C10H11F3N2O: 248.2 g/mol). High-resolution mass spectrometry (HRMS) validates the empirical formula .

Q. What are the solubility and stability profiles of this compound under various experimental conditions, and how should storage be managed?

The compound is soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability tests indicate degradation under prolonged exposure to moisture or light. Store at -20°C in airtight containers under inert gas (N2/Ar). Monitor stability via HPLC or TLC at regular intervals .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence the compound's bioactivity compared to non-fluorinated analogs, and what methodological approaches can elucidate these effects?

The CF3 group enhances lipophilicity, improving membrane permeability and metabolic stability. Comparative studies using fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., IC50 determinations) and pharmacokinetic profiling (e.g., plasma half-life) reveal differences in potency and bioavailability. Molecular docking simulations highlight stronger van der Waals interactions with hydrophobic enzyme pockets .

Q. What strategies are recommended for resolving contradictory bioactivity data observed in different studies of this compound derivatives?

Contradictions may arise from impurities, stereoisomerism, or assay variability. Mitigation strategies include:

- Purity Analysis : Use HPLC-MS to detect impurities (>98% purity required for reliable data).

- Chiral Resolution : Employ chiral chromatography to separate enantiomers if asymmetric synthesis is incomplete.

- Orthogonal Assays : Validate activity across multiple assays (e.g., fluorescence-based vs. radiometric enzyme assays) .

Q. What computational chemistry approaches are valuable for predicting the interaction mechanisms between this compound and biological targets?

- Molecular Dynamics (MD) Simulations : Model binding kinetics and stability of the compound-enzyme complex.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites.

- Free-Energy Perturbation (FEP) : Quantify binding affinity changes for structure-activity relationship (SAR) optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.